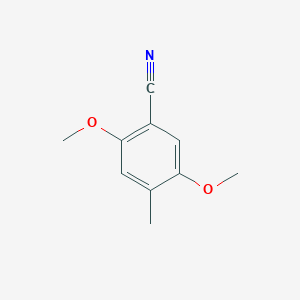

2,5-Dimethoxy-4-methylbenzonitrile

Description

Structural Classification and Nomenclature within Benzonitrile (B105546) Chemistry

2,5-Dimethoxy-4-methylbenzonitrile, as its name suggests, is a derivative of benzonitrile. The core of the molecule is a benzene (B151609) ring attached to a nitrile functional group (-C≡N). The nomenclature "2,5-Dimethoxy-4-methyl" specifies the substituents on the benzene ring relative to the nitrile group, which is assigned the first position. This places two methoxy (B1213986) groups (-OCH₃) at the second and fifth carbons and a methyl group (-CH₃) at the fourth carbon.

The presence of the nitrile group categorizes it as a cyanide, though in organic chemistry, the term nitrile is more common. The combination of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the molecule's electronic properties and reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | Not Available |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | CC1=CC(=C(C=C1OC)C#N)OC |

| InChI Key | Not Available |

Historical Context of its Synthesis and Early Derivatives

The synthesis of specifically this compound is not extensively documented in early chemical literature. However, the synthesis of related benzonitrile and dimethoxybenzene derivatives has a longer history. The development of synthetic routes to such compounds is often linked to the broader exploration of aromatic chemistry and the synthesis of natural product analogues and other biologically active molecules.

Early work on related compounds often involved multi-step syntheses starting from more readily available precursors. For instance, the related compound 2,5-dimethoxybenzaldehyde (B135726) is a known precursor in the synthesis of various phenethylamines. It is plausible that early synthetic strategies for this compound would have involved similar starting materials, such as 2,5-dimethoxytoluene (B1361827), followed by functional group transformations to introduce the nitrile group.

Derivatives of 2,5-dimethoxybenzonitrile (B1329510) have been explored in various contexts. For example, the related compound 4-amino-2,5-dimethoxybenzonitrile (B1607416) is synthesized through steps that can include nitration and subsequent reduction of a benzene derivative. ontosight.ai This highlights the general synthetic strategies employed for this class of compounds.

Overview of its Significance in Contemporary Chemical Research

In contemporary research, this compound and its derivatives are of interest primarily as building blocks in organic synthesis. The functional groups present on the molecule allow for a variety of chemical transformations, making it a versatile intermediate for the creation of more complex molecules.

Recent studies have focused on the synthesis and structure-activity relationships of related compounds, such as 4-substituted-2,5-dimethoxyphenethylamines. nih.gov While not directly involving the nitrile, this research underscores the importance of the 2,5-dimethoxy-4-methyl substitution pattern in the design of new biologically active agents, particularly those targeting serotonin (B10506) receptors. nih.gov The nitrile group in this compound offers a synthetic handle that can be converted into other functional groups, such as amines or carboxylic acids, further expanding its utility in medicinal chemistry and materials science.

The related compound 2,5-dimethoxy-4-methylbenzaldehyde (B127970) has shown potential as an inhibitor of cancer cell growth. biosynth.com This suggests that the 2,5-dimethoxy-4-methyl substitution pattern may be a key pharmacophore, and thus, derivatives like the corresponding benzonitrile could be valuable for developing new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2,5-dimethoxy-4-methylbenzonitrile |

InChI |

InChI=1S/C10H11NO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,1-3H3 |

InChI Key |

CUMGDRYNFPAHFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C#N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethoxy 4 Methylbenzonitrile

Direct Synthetic Pathways to the Nitrile Functionality

Direct conversion methods offer efficient routes to the nitrile group on a pre-existing 2,5-dimethoxy-4-methylphenyl scaffold. These strategies focus on the introduction of the cyano group in a single, targeted step from a suitable precursor.

Nucleophilic Cyanation Strategies (e.g., Halide Displacement from brominated precursors)

A prominent strategy for synthesizing aryl nitriles involves the nucleophilic displacement of a halide, typically bromide, from an aromatic ring. This pathway, known as the Rosenmund-von Braun reaction, is a reliable method for introducing a cyano group. organic-chemistry.orgnumberanalytics.comsynarchive.com The reaction typically involves treating an aryl halide with a copper(I) cyanide salt, often in a high-boiling polar solvent like DMF or nitrobenzene. organic-chemistry.org

The synthesis of the required precursor, 4-bromo-2,5-dimethoxy-4-methylbenzaldehyde, can be accomplished by the bromination of 2,5-dimethoxybenzaldehyde (B135726). In a typical procedure, 2,5-dimethoxybenzaldehyde is dissolved in glacial acetic acid at 0 °C, followed by the slow addition of a bromine solution in glacial acetic acid. chemicalbook.com After stirring and warming to room temperature, the reaction is quenched with water, and the resulting precipitate is collected. chemicalbook.com Purification by column chromatography can yield 4-bromo-2,5-dimethoxybenzaldehyde. chemicalbook.com

Once the brominated precursor is obtained, it can undergo cyanation. The classic Rosenmund-von Braun reaction conditions can be harsh, sometimes requiring temperatures up to 200°C. organic-chemistry.org However, modern modifications have been developed that allow the reaction to proceed under milder conditions, for instance by using catalytic amounts of copper(I) iodide with sodium cyanide. acs.org This copper-catalyzed domino halogen exchange-cyanation simplifies product isolation and improves compatibility with sensitive functional groups. acs.org

Dehydration of Aldoxime Precursors

The conversion of an aldehyde to a nitrile can be effectively achieved through a two-step process involving the formation and subsequent dehydration of an aldoxime intermediate. rsc.orgcollegedunia.com First, the corresponding aldehyde, 2,5-dimethoxy-4-methylbenzaldehyde (B127970), is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2,5-dimethoxy-4-methylbenzaldoxime. collegedunia.comwikipedia.org

The isolated aldoxime is then subjected to a dehydration reaction to yield the final nitrile product. A wide variety of dehydrating agents can be employed for this transformation, including acetic anhydride (B1165640), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and the Burgess reagent. collegedunia.comresearchgate.netresearchgate.net The choice of reagent can influence reaction conditions and yields. For example, heating an aldoxime in refluxing DMSO with hydrochloric acid can lead to complete conversion to the nitrile in a very short time. lookchem.com

One-Pot Transformations from Substituted Benzaldehydes

To improve efficiency and reduce waste, one-pot procedures that convert aldehydes directly to nitriles without isolating the intermediate aldoxime have been developed. rsc.org These methods combine the oximation and dehydration steps in a single reaction vessel. rsc.orgscribd.com

Several catalytic systems facilitate this direct conversion. One approach involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate (B86663) in a solvent such as DMF under reflux conditions. scribd.comasianpubs.org This method has been shown to produce nitriles in high purity and yield. scribd.com Another modern, metal-free approach uses potassium tert-butoxide to mediate the reaction between an aldehyde, hydroxylamine, and benzoyl chloride at room temperature, offering good to excellent yields with a broad range of substrates. ias.ac.in Such one-pot syntheses are advantageous as they reduce reaction time, energy consumption, and the need for isolating potentially unstable intermediates. rsc.org

Multi-Step Synthesis via Key Intermediates

An alternative and widely practiced approach involves a multi-step sequence where a key intermediate, 2,5-dimethoxy-4-methylbenzaldehyde, is first synthesized and then converted to the target nitrile.

Formylation of Activated Arenes (e.g., 2,5-Dimethoxytoluene (B1361827) to 2,5-Dimethoxy-4-methylbenzaldehyde)

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is a fundamental transformation that can be achieved via the Vilsmeier-Haack reaction. thieme-connect.dewikipedia.org This reaction is highly effective for activated arenes like 2,5-dimethoxytoluene due to the electron-donating nature of the methoxy (B1213986) groups. organic-chemistry.org

The reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt. wikipedia.org This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF) or N-methylformanilide, and a halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgtcichemicals.com The electron-rich 2,5-dimethoxytoluene attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde product, 2,5-dimethoxy-4-methylbenzaldehyde. wikipedia.orgtcichemicals.com

| Reagents | Substrate | Conditions | Yield | Reference |

| POCl₃, N-methylformanilide | 2,5-dimethoxytoluene | Heat on steam bath, 140 min | ~67% (after recrystallization) | organic-chemistry.org |

| POCl₃, N-methylformanilide | 2,5-dimethoxytoluene | Heat at 50°C, 6 hours | 67% | rsc.org |

This table presents data on the Vilsmeier-Haack formylation to produce 2,5-Dimethoxy-4-methylbenzaldehyde.

Conversion of Benzaldehyde Derivatives to Benzonitrile (B105546)

Once the intermediate, 2,5-dimethoxy-4-methylbenzaldehyde, has been synthesized and purified, it can be converted to the target compound, 2,5-dimethoxy-4-methylbenzonitrile. The methodologies for this conversion are identical to those described for direct pathways from aldehydes.

This includes the two-step process of forming the aldoxime with hydroxylamine followed by dehydration with agents like acetic anhydride or thionyl chloride. collegedunia.com Alternatively, the more efficient one-pot synthesis can be employed, where the aldehyde is directly converted to the nitrile using a system such as hydroxylamine hydrochloride with a catalyst in a suitable solvent. scribd.comasianpubs.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of this compound can be approached through various pathways, with a common route involving the conversion of a precursor like 2,5-dimethoxy-4-methylbenzaldehyde or 2,5-dimethoxy-4-methylbenzoic acid. The efficiency of these transformations is highly dependent on the careful optimization of reaction parameters such as solvent, base, temperature, and reaction time.

A key synthetic transformation is the conversion of a benzoic acid to a benzonitrile. For instance, a method analogous to the synthesis of 3-methoxy-4-methylbenzonitrile (B1590838) involves treating the corresponding benzoic acid with chlorosulfonyl isocyanate followed by a quenching agent like N,N-dimethylformamide (DMF). prepchem.com The optimization of such a process for this compound would involve systematically varying these parameters to maximize the yield and purity of the final product.

Medicinal chemistry campaigns often require the optimization of reaction conditions to improve yield and reduce impurities. galchimia.com A typical optimization process involves screening different combinations of solvents and bases. For a given reaction, parameters are systematically varied, and the outcomes are monitored, often by techniques like LC-MS, to determine the optimal conditions. galchimia.com For example, in a nucleophilic aromatic substitution (SNAr) reaction, switching from one base/solvent system to another can dramatically increase conversion rates and minimize the formation of byproducts. galchimia.com

The following interactive table illustrates a hypothetical optimization study for the conversion of an aldehyde or amide precursor to this compound, based on common optimization strategies.

Table 1: Optimization of Reaction Conditions for Nitrile Synthesis

| Entry | Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aldehyde | Hydroxylamine-HCl | Ethanol/Water | 80 | 12 | 75 |

| 2 | Aldehyde | Acetaldehyde (B116499) oxime, Pd(OAc)2 | Ethanol/Water | 70 | 3 | 88 |

| 3 | Amide | Trifluoroacetic Anhydride | Dichloromethane | 0 to RT | 2 | 92 |

| 4 | Amide | Phosphorus Oxychloride | Pyridine | 100 | 4 | 85 |

| 5 | Benzoic Acid | Chlorosulfonyl isocyanate, DMF | Dichloromethane | Reflux | 1.5 | 89 |

Catalytic Approaches in Benzonitrile Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of benzonitriles, including this compound, has significantly benefited from the development of novel catalytic systems. These approaches often allow for milder reaction conditions and the use of more readily available starting materials.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of benzonitrile synthesis, NHCs can catalyze the formation of the nitrile group under mild conditions. nih.gov For instance, NHCs can facilitate the reaction between an aldehyde and a nitrogen source, proceeding through a key intermediate known as the Breslow intermediate. nih.gov This intermediate can then undergo further reaction to yield the desired benzonitrile product. nih.gov This methodology offers an attractive alternative to traditional methods that may require harsh reagents or high temperatures. The development of chiral NHC catalysts has even enabled the atroposelective synthesis of axially chiral benzonitriles, highlighting the high level of control achievable with these catalysts. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of aryl nitriles from precursors such as benzyl (B1604629) alcohols or methyl arenes. researchgate.net In a typical system, a photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), absorbs visible light and initiates a single electron transfer (SET) process with a nitrogen source like an azide (B81097). researchgate.net This generates an azide radical, which can then participate in a hydrogen atom transfer (HAT) process with the starting material, leading to the formation of the benzonitrile.

Transition Metal Catalysis: Transition metals, particularly palladium and cobalt, play a crucial role in modern nitrile synthesis. Palladium catalysts are widely used in cross-coupling reactions to form C-CN bonds. Another approach is the ammoxidation of methyl groups on an aromatic ring. For example, a Co-N-C catalyst has been developed for the preparation of p-methylbenzonitrile from p-methylbenzyl alcohol in the presence of ammonia (B1221849) and an oxidant. patsnap.com This method involves the reaction at elevated temperatures and pressures in an autoclave, achieving high conversion and selectivity. patsnap.com Such catalytic systems could be adapted for the synthesis of this compound from a corresponding benzyl alcohol precursor.

The following table summarizes various catalytic approaches applicable to benzonitrile synthesis.

Table 2: Catalytic Approaches in Benzonitrile Synthesis

| Catalytic System | Catalyst Example | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Chiral NHC pre-catalyst G | 2-Arylbenzaldehydes | Organocatalytic, enables asymmetric synthesis. | nih.gov |

| Photoredox Catalysis | 4CzIPN | Benzyl alcohols, Methyl arenes | Uses visible light, mild conditions. | researchgate.net |

| Transition Metal Catalysis | Co-N-C | p-Methylbenzyl alcohol | Ammoxidation, high selectivity. | patsnap.com |

| Transition Metal Catalysis | Pd(OAc)2/PPh3 | Aldehydes | Reaction with acetaldehyde oxime. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 2,5 Dimethoxy 4 Methylbenzonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, susceptible to both hydrolysis and reduction, and can participate in cycloaddition reactions.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.ukstackexchange.com This process can be catalyzed by either acid or base, requiring heat to proceed at a practical rate. chemguide.co.ukweebly.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. The final product is the free carboxylic acid, 2,5-Dimethoxy-4-methylbenzoic acid, along with an ammonium (B1175870) salt. chemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water. The resulting intermediate tautomerizes to form 2,5-Dimethoxy-4-methylbenzamide. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and ammonium ions. chemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. weebly.comchemistrysteps.com This pathway initially yields the salt of the carboxylic acid (sodium 2,5-dimethoxy-4-methylbenzoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free 2,5-Dimethoxy-4-methylbenzoic acid, a subsequent acidification step is necessary. chemguide.co.uk By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the intermediate amide stage. stackexchange.com

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl, Heat | 2,5-Dimethoxy-4-methylbenzamide | 2,5-Dimethoxy-4-methylbenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat | 2,5-Dimethoxy-4-methylbenzamide | Sodium 2,5-dimethoxy-4-methylbenzoate |

The nitrile group can be chemically reduced to a primary amine, yielding 2,5-Dimethoxy-4-methylbenzylamine. Various reducing agents can accomplish this transformation. A notable method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which is effective for reducing a wide range of aromatic nitriles to their corresponding benzylamines. nih.gov For benzonitriles with electron-donating groups, such as the methoxy (B1213986) groups present in this compound, the reaction typically requires refluxing in a solvent like tetrahydrofuran (B95107) (THF) to achieve complete reduction. nih.gov

Another synthetic route involves a one-pot conversion where an alcohol is treated with sodium azide (B81097) (NaN₃) and triphenylphosphine (B44618) (PPh₃) in a carbon tetrachloride-dimethylformamide (CCl₄-DMF) solvent mixture. mdma.ch This reaction proceeds through an azide intermediate, which is then reduced in situ to the primary amine. mdma.ch This methodology is applicable to a variety of primary and secondary alcohols for the synthesis of amines. mdma.ch

| Reducing System | Solvent | Conditions | Product |

|---|---|---|---|

| Diisopropylaminoborane / cat. LiBH₄ | THF | Reflux | 2,5-Dimethoxy-4-methylbenzylamine |

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. frontiersin.orgwikipedia.orgijrpc.com In these reactions, a 1,3-dipole, such as a nitrile imine, reacts with the nitrile's C≡N triple bond in a concerted process. wikipedia.orgchim.it This type of reaction is highly versatile and can be used to synthesize a variety of heterocyclic structures. ijrpc.com The regioselectivity of the cycloaddition is often predictable, making it a valuable synthetic tool. chim.it While alkenes and alkynes are more common dipolarophiles, nitriles can also participate, leading to the formation of aromatic heterocycles. wikipedia.orgijrpc.com The reaction between a nitrile imine and this compound would be expected to yield a substituted 1,2,4-triazole (B32235) derivative.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic compounds, particularly those that are electron-rich, such as phenols and anilines. missouri.eduwikipedia.org The reaction is an electrophilic aromatic substitution. For this compound, the powerful activating and ortho-, para-directing effects of the two methoxy groups dominate the directing influence. The positions available for substitution are C3 and C6. Given the steric hindrance from the adjacent methyl group at C4, electrophilic attack is most likely to occur at the C6 position, which is ortho to the C5-methoxy group and meta to the nitrile. A similar compound, 2,5-dimethoxybenzaldehyde (B135726), undergoes bromination to yield primarily the 4-bromo derivative, highlighting the strong directing power of the methoxy groups. The use of NBS for such reactions often provides good selectivity with fewer side products compared to using elemental bromine. missouri.edumasterorganicchemistry.com

| Reagent | Reaction Type | Predicted Major Product | Rationale |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | 6-Bromo-2,5-dimethoxy-4-methylbenzonitrile | Strong activation and ortho-directing effect from the C5-methoxy group. |

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring via electrophilic substitution. libretexts.org This reaction requires a strong electrophile, typically a carbocation generated from an alkyl halide and a Lewis acid catalyst (like AlCl₃) or from an alcohol and a strong protic acid (like H₂SO₄). libretexts.orgmercer.edu The aromatic ring of this compound is highly activated towards this reaction due to the methoxy and methyl substituents.

Studies on the closely related 1,4-dimethoxybenzene (B90301) show that it readily undergoes Friedel-Crafts alkylation with reagents like t-butyl alcohol in the presence of sulfuric acid. mercer.edumnstate.edu The high reactivity of the dimethoxybenzene system often leads to polyalkylation. libretexts.orgrsc.org For this compound, alkylation would be expected to occur at the C6 position, driven by the strong directing effects of the methoxy groups. The electron-donating alkyl group added in the first substitution would further activate the ring, potentially leading to a second alkylation, although steric hindrance could play a significant role in preventing or directing further substitution. mnstate.edu

Investigation of Steric and Electronic Effects on Aromatic Substitution Patterns

The reactivity of an aromatic ring and the orientation of incoming electrophiles are profoundly influenced by the electronic and steric properties of the substituents already present on the ring. In this compound, the directing effects of three substituents—two methoxy groups, a methyl group, and a nitrile group—are in play.

Electronic Effects:

Methyl Group (-CH₃): The methyl group at position 4 is a weak activating group. It donates electron density primarily through an inductive effect and hyperconjugation.

Nitrile Group (-CN): The nitrile group is a deactivating group. It is strongly electron-withdrawing through both a resonance effect (delocalization of pi electrons from the ring to the C≡N triple bond) and an inductive effect (due to the high electronegativity of the nitrogen atom). This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity of aromatic substitution. The bulkiness of the substituents can hinder the approach of an electrophile to the adjacent positions. In this compound, the methoxy and methyl groups will sterically encumber the positions ortho to them.

Predicted Aromatic Substitution Pattern:

Considering the combined electronic and steric effects, we can predict the likely sites of electrophilic attack. The positions on the ring are C3 and C6.

Position C3: This position is ortho to the methoxy group at C2 and meta to the methoxy group at C5. It is also meta to the methyl group at C4 and ortho to the nitrile group. The activating effect of the C2-methoxy group will strongly direct an incoming electrophile to this position.

Position C6: This position is ortho to the methoxy group at C5 and meta to the methoxy group at C2. It is also meta to the methyl group and the nitrile group. The C5-methoxy group will activate this position.

Between C3 and C6, the steric environment will be a deciding factor. The proximity of the methyl group at C4 to the C3 position might create some steric hindrance. However, the directing power of the activating groups generally overrides minor steric concerns. A comprehensive analysis would require computational modeling to determine the relative energies of the transition states for substitution at each position.

Reaction Mechanism Elucidation for Key Transformations

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. For a molecule like this compound, key transformations could involve modifications of the nitrile group or electrophilic aromatic substitution. Elucidating these mechanisms often involves a combination of spectroscopic monitoring and kinetic studies.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient species, or reaction intermediates, provides invaluable insight into a reaction mechanism. Modern spectroscopic techniques are powerful tools for this purpose.

In-situ Spectroscopies: Techniques such as in-situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy can monitor the progress of a reaction in real-time. rsc.org By tracking the appearance and disappearance of specific spectral signals, it is possible to identify intermediates that accumulate to detectable concentrations. For instance, in the case of electrophilic aromatic substitution, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. While often too short-lived to be observed directly under normal reaction conditions, specialized techniques like low-temperature NMR could potentially be used for its detection.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution. rsc.org By coupling a reaction vessel directly to the mass spectrometer, it is possible to sample the reaction mixture at various time points and identify the mass-to-charge ratio of ionic species, including catalytic intermediates or charged organic intermediates.

A hypothetical study on the hydrolysis of the nitrile group of this compound to a carboxylic acid could employ these techniques to observe the formation of the intermediate amide.

Kinetic Studies and Determination of Activation Parameters

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by various parameters such as concentration, temperature, and catalysts. This data is crucial for determining the reaction order and the activation parameters (activation energy, enthalpy, and entropy of activation), which in turn shed light on the transition state of the rate-determining step.

Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Substrate] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

From this hypothetical data, we could infer that the reaction is first order with respect to this compound and zero order with respect to the reagent.

By conducting the reaction at different temperatures and measuring the corresponding rate constants, the activation energy (Ea) can be determined using the Arrhenius equation.

Data Table: Hypothetical Temperature Dependence of a Reaction Rate Constant

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻⁴ |

| 308 | 3.1 x 10⁻⁴ |

| 318 | 6.0 x 10⁻⁴ |

Plotting ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy. This value provides a measure of the energy barrier that must be overcome for the reaction to proceed.

Synthesis and Characterization of Derivatives and Analogs Based on 2,5 Dimethoxy 4 Methylbenzonitrile

Structural Diversification through Ring Substitutions

Halogenated Analogs (e.g., 4-Bromomethyl-2,5-dimethoxybenzonitrile)

Halogenation, particularly bromination of the methyl group, represents a common strategy to introduce a reactive handle for further functionalization. The synthesis of 4-(bromomethyl)-2,5-dimethoxybenzonitrile is a key example. A general and effective method for the bromination of a methyl group on an aromatic ring is through free-radical bromination. This typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl4). The reaction is usually carried out under reflux conditions. rsc.org This method allows for the selective bromination of the benzylic methyl group, yielding the desired 4-(bromomethyl) derivative, which can then serve as a precursor for a variety of nucleophilic substitution reactions.

Methyl and Methoxy (B1213986) Group Variations on the Benzonitrile (B105546) Core (e.g., 4,5-Dimethoxy-2-methylbenzonitrile (B1339804), 2,4-Dimethoxy-6-methylbenzonitrile)

Altering the positions of the methyl and methoxy groups on the benzonitrile ring leads to the formation of structural isomers with distinct properties. The synthesis of these analogs often requires multi-step procedures starting from different precursors.

For instance, the synthesis of 4,5-dimethoxy-2-methylbenzonitrile can be approached from veratraldehyde. A multi-step synthesis was reported to produce (4S)-4-benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine, which involves the oxidation of 4,5-dimethoxy-2-methylbenzaldehyde (B184468) as a crucial step. researchgate.net This indicates a synthetic pathway towards the corresponding benzonitrile through functional group manipulation of the aldehyde or the resulting carboxylic acid.

Information regarding the specific synthesis of 2,4-dimethoxy-6-methylbenzonitrile (B1610371) is less directly available in the provided search results. However, general synthetic strategies for polysubstituted benzonitriles can be inferred. The synthesis of such compounds often involves the construction of the substituted benzene (B151609) ring first, followed by the introduction of the nitrile group. This could be achieved through methods like the Sandmeyer reaction on a corresponding aniline (B41778) or the dehydration of an aldoxime. rsc.org

Functional Group Transformations of the Nitrile Moiety in Derivative Synthesis

The nitrile group is a highly versatile functional group that can be converted into a wide range of other functionalities, providing a powerful tool for creating diverse derivatives.

Conversion to Alkyl- and Aryl-Substituted Compounds

The nitrile group can be transformed to introduce alkyl or aryl substituents at the benzylic position. One approach involves the rearrangement of N-(1-arylalkylidene)cyanomethylamines. This reaction, when conducted in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate, can lead to the formation of alkyl aryl nitriles. scispace.com While this method describes the formation of α-substituted nitriles, it highlights a pathway for modifying the carbon framework adjacent to the nitrile group.

Direct conversion of the nitrile to an alkyl or aryl group is less common. More typically, the nitrile would be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be further functionalized.

Synthesis of Heterocyclic Ring Annulations from the Nitrile Group

The nitrile group is a valuable precursor for the construction of fused heterocyclic rings. For example, the synthesis of quinazoline (B50416) derivatives can be achieved through a one-pot condensation reaction involving an appropriate isatoic anhydride (B1165640), an aromatic aldehyde, and an aniline. researchgate.net While this example doesn't directly use 2,5-dimethoxy-4-methylbenzonitrile, the principle of using a nitrile-containing precursor in cyclization reactions is well-established in heterocyclic chemistry. nih.gov The nitrile can act as an electrophile or be transformed into a reactive intermediate that participates in ring-forming reactions.

Design and Synthesis of Polyfunctionalized Compounds Incorporating the Benzonitrile Core

The this compound core can be incorporated into more complex, polyfunctionalized molecules. This often involves a combination of the synthetic strategies discussed above. For example, a series of novel dual A2A/A2B adenosine (B11128) receptor antagonists were designed and synthesized based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov The synthesis of these complex molecules involved multi-step sequences, including Suzuki and Sonogashira cross-coupling reactions to build the core structure, followed by click chemistry to introduce the triazole ring. nih.gov This demonstrates how the benzonitrile moiety can be a key building block in the modular synthesis of highly functionalized compounds with potential applications in medicinal chemistry.

Another example is the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, an important intermediate for herbicides. google.comgoogle.com The synthesis starts from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine and involves methoxylation and subsequent oxidation. google.com Although this example does not directly start from the title benzonitrile, it illustrates the synthesis of polyfunctionalized heterocyclic systems where dimethoxy-substituted aromatic or heteroaromatic rings are key components.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

While specific experimental spectra for 2,5-Dimethoxy-4-methylbenzonitrile are not widely published, a detailed analysis can be constructed based on established principles of NMR spectroscopy and data from closely related compounds. The structure of this compound features distinct proton and carbon environments that give rise to a predictable NMR signature.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The protons of the two methoxy groups and the methyl group will also each appear as singlets. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. This includes the carbon of the nitrile group, the aromatic carbons (both those bearing substituents and those with hydrogen atoms), and the carbons of the methyl and methoxy groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | 7.0 - 7.2 | 115.0 - 120.0 |

| Aromatic CH (position 6) | 6.8 - 7.0 | 110.0 - 115.0 |

| C-CN (position 1) | - | 100.0 - 105.0 |

| C-OCH₃ (position 2) | - | 155.0 - 160.0 |

| C-CH₃ (position 4) | - | 125.0 - 130.0 |

| C-OCH₃ (position 5) | - | 150.0 - 155.0 |

| -OCH₃ (at position 2) | 3.8 - 4.0 | 55.0 - 60.0 |

| -OCH₃ (at position 5) | 3.7 - 3.9 | 55.0 - 60.0 |

| -CH₃ (at position 4) | 2.1 - 2.3 | 15.0 - 20.0 |

| -CN | - | 118.0 - 122.0 |

Note: These are estimated values based on analogous structures and NMR prediction tools. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, providing a roadmap of the chemical structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is not expected to show any cross-peaks as all the proton signals are predicted to be singlets with no vicinal or geminal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals.

Expected HSQC Correlations for this compound

| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |

| 7.0 - 7.2 | 115.0 - 120.0 | Aromatic H-3 to C-3 |

| 6.8 - 7.0 | 110.0 - 115.0 | Aromatic H-6 to C-6 |

| 3.8 - 4.0 | 55.0 - 60.0 | -OCH₃ protons to methoxy carbon |

| 3.7 - 3.9 | 55.0 - 60.0 | -OCH₃ protons to methoxy carbon |

| 2.1 - 2.3 | 15.0 - 20.0 | -CH₃ protons to methyl carbon |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton.

Expected Key HMBC Correlations for this compound

| Proton Signal | Correlated Carbon Signals (2-3 bonds away) | Inferred Connectivity |

| Aromatic H-3 | C-1, C-2, C-4, C-5, -CH₃ | Confirms position relative to nitrile, methyl, and methoxy groups. |

| Aromatic H-6 | C-1, C-2, C-4, C-5, -OCH₃ | Confirms position relative to nitrile and methoxy groups. |

| -OCH₃ protons | C-2, C-3 or C-5, C-4, C-6 | Links methoxy groups to their respective aromatic carbons. |

| -CH₃ protons | C-3, C-4, C-5 | Confirms the position of the methyl group on the aromatic ring. |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the nitrile, methoxy, and substituted benzene (B151609) functional groups.

Nitrile Group (C≡N): A sharp, intense absorption band for the C≡N stretching vibration is expected in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹ for aromatic nitriles. This band is also expected to be prominent in the Raman spectrum.

Methoxy Groups (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C linkage of the methoxy groups are expected to produce strong bands in the FT-IR spectrum, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ region.

Methyl Group (C-H): The C-H stretching and bending vibrations of the methyl group will appear around 2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | Medium | Medium |

| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-H Bending (-CH₃, -OCH₃) | 1350 - 1470 | Medium | Medium |

| Aryl-O Asymmetric Stretch | 1230 - 1270 | Strong | Weak |

| Aryl-O Symmetric Stretch | 1020 - 1050 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bending | 800 - 900 | Strong | Weak |

The rotational freedom of the two methoxy groups can lead to different conformers. For dimethoxybenzene derivatives, the methoxy groups can adopt a planar (syn or anti) or a non-planar (perpendicular) orientation with respect to the benzene ring. miamioh.edu These different conformations can have slightly different vibrational frequencies, which may lead to broadening of certain bands or the appearance of shoulder peaks in the vibrational spectra, particularly those associated with the C-O stretching and bending modes. Computational studies on similar molecules can help in assigning these subtle spectral features to specific conformers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. Analysis of the fragmentation pattern gives valuable information about the molecule's structure.

The molecular formula of this compound is C₁₀H₁₁NO₂. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass for [C₁₀H₁₂NO₂]⁺: 178.0863

An experimental ESI-MS result has shown a peak at m/z 178.2, which corresponds to the [M+H]⁺ ion of the compound.

The fragmentation of the molecular ion in the mass spectrometer can proceed through several pathways. For aromatic nitriles, common fragmentation pathways include the loss of HCN or a cyano radical. The presence of methoxy and methyl groups also influences the fragmentation.

Plausible Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

| 177 | [M]⁺ | Loss of H⁺ from [M+H]⁺ |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical |

| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 132 | [M - CH₃ - CH₂O]⁺ | Sequential loss of methyl and formaldehyde |

| 104 | [C₇H₆N]⁺ | Loss of two molecules of formaldehyde |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This detailed spectroscopic analysis, combining data from NMR, vibrational spectroscopy, and mass spectrometry, allows for a comprehensive and confident structural elucidation of this compound.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules. Absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which corresponds to the energy required to promote an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides valuable information on the extent of conjugation and the presence of chromophoric groups within the molecule.

For this compound, the benzonitrile (B105546) moiety, with its conjugated π-system of the benzene ring and the cyano group, is the primary chromophore. The methoxy and methyl substituents on the ring act as auxochromes, which can modify the absorption characteristics. These groups can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effects). The specific absorption bands are characteristic of π → π* transitions within the aromatic system.

Fluorescence spectroscopy provides complementary information. After a molecule is excited by absorbing light, it can return to its ground electronic state by emitting light, a process known as fluorescence. The emission spectrum is typically mirror-symmetrical to the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state before emission (Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. This parameter is sensitive to the molecule's structure and its environment. For many benzonitrile derivatives, fluorescence can be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) in the excited state.

Table 5.4.1: Electronic Absorption and Fluorescence Data

Interactive data table

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Absorption | ||

| λmax 1 (nm) | Data not available | Not applicable |

| Molar Absorptivity (εmax 1) (M-1cm-1) | Data not available | Not applicable |

| λmax 2 (nm) | Data not available | Not applicable |

| Molar Absorptivity (εmax 2) (M-1cm-1) | Data not available | Not applicable |

| Fluorescence | ||

| Excitation λmax (nm) | Data not available | Not applicable |

| Emission λmax (nm) | Data not available | Not applicable |

| Quantum Yield (ΦF) | Data not available | Not applicable |

Note: The table above is a template. Specific experimental data for this compound is not available in the cited literature.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. For this compound, an XRD analysis would unambiguously confirm the substitution pattern on the benzene ring and reveal the molecule's preferred conformation in the crystalline form.

The analysis would detail the planarity of the benzene ring and the orientation of the methoxy, methyl, and nitrile substituents relative to the ring. For instance, the torsion angles involving the methoxy groups would describe their orientation (e.g., coplanar with or perpendicular to the ring), which has implications for electronic effects and steric hindrance.

Furthermore, the crystal packing arrangement, which describes how individual molecules are organized in the unit cell, can be fully elucidated. This reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., C–H···N or C–H···O), π–π stacking between aromatic rings, and van der Waals forces. These non-covalent interactions are crucial as they govern the physical properties of the solid, including melting point, solubility, and crystal morphology. Analysis of related structures, like 2,5-Dimethoxybenzonitrile (B1329510), has shown the importance of C–H···N interactions and π–π stacking in organizing the molecules into specific arrangements. nih.gov

A complete crystallographic study of this compound would provide definitive data on its solid-state architecture. At present, a published crystal structure for this specific compound could not be located in the reviewed literature.

Table 5.5.1: Crystallographic Data

Interactive data table

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C10H11NO2 |

| Formula Weight | 177.20 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Intermolecular Interactions |

Note: The table above is a template. Specific experimental crystallographic data for this compound is not available in the cited literature.

Computational and Theoretical Investigations of 2,5 Dimethoxy 4 Methylbenzonitrile and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the behavior of 2,5-Dimethoxy-4-methylbenzonitrile at a molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For this compound, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. acs.org

Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various ways the molecule can vibrate, such as the stretching of the C≡N bond of the nitrile group or the C-O bonds of the methoxy (B1213986) groups, and the bending of C-H bonds. Comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy helps to confirm the molecule's structure and assign spectral bands to specific molecular motions. researchgate.net

Ab Initio Methods for Energetic Profiles and Reaction Pathways

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. wikipedia.org

For this compound and its derivatives, ab initio calculations are employed to determine accurate energetic profiles. nist.gov This includes calculating the total electronic energy, ionization potential, and electron affinity. Furthermore, these methods are essential for mapping out reaction pathways. For instance, they can be used to model the transition states and energy barriers for potential reactions, such as electrophilic aromatic substitution or reactions involving the nitrile group, providing insight into the kinetics and thermodynamics of these processes. nist.gov

Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.gov It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. The MEP is typically visualized as a 3D map projected onto the electron density surface. nih.gov

For this compound, the MEP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

Negative Regions: These are expected around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, indicating their susceptibility to electrophilic attack. dtic.mil

Positive Regions: These are generally found around the hydrogen atoms.

Aromatic Ring: The π-system of the benzene (B151609) ring also influences the MEP, with its electron-rich character being modulated by the attached substituent groups. nih.govnih.gov

Analysis of the MEP provides a qualitative prediction of where the molecule might interact with other electrophilic or nucleophilic species, guiding the understanding of its intermolecular interactions. dtic.mil

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

As discussed in section 6.1.1, vibrational frequencies are reliably predicted using DFT methods. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. researchgate.netnih.gov For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom. The accuracy of these predictions can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C compared to experimental values, especially when solvent effects are included in the model. nih.govillinois.edu

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing predicted values to known experimental shifts for similar benzonitrile (B105546) structures.

| Atom Type | Functional Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Aromatic C-CN | Benzonitrile | 110-115 | - |

| Nitrile C≡N | Benzonitrile | 118-120 | - |

| Aromatic C-H | Benzene Ring | 115-135 | 7.0-7.8 |

| Aromatic C-O | Methoxy-substituted | 155-165 | - |

| Methoxy -OCH₃ | Methoxy Group | 55-60 | 3.8-4.0 |

| Methyl -CH₃ | Methyl Group | 15-25 | 2.2-2.5 |

Thermochemical Properties and Reaction Energetics

Quantum chemical calculations can provide crucial thermochemical data for this compound without the need for direct experimental measurement. By combining the calculated electronic energy with vibrational frequency analysis, one can determine key thermodynamic properties such as:

Enthalpy of formation (ΔfH°)

Gibbs free energy of formation (ΔfG°)

Entropy (S°)

Heat capacity (Cp) chemeo.com

These values are essential for understanding the stability of the molecule and for predicting the equilibrium constants of reactions in which it participates.

Furthermore, by calculating the energies of reactants, products, and transition states, the energetics of entire reactions can be determined. For instance, the enthalpy of reaction (ΔH_rxn) and the activation energy (Ea) for a potential synthetic route or a metabolic transformation can be computed. This information is vital for assessing the feasibility and spontaneity of chemical processes involving this compound.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions (NCIs) are the dominant forces that govern how molecules recognize each other and assemble into larger structures, such as molecular crystals. unam.mxnih.gov For this compound, several types of NCIs are expected to be significant:

Hydrogen Bonds: Weak C-H···N and C-H···O hydrogen bonds are likely to be present, where hydrogen atoms on the methyl group or the aromatic ring interact with the nitrogen of the nitrile group or the oxygen of the methoxy groups of neighboring molecules. rsc.org

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. rsc.org

Computational techniques like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions in real space. unam.mxresearchgate.net By calculating the interaction energies between pairs of molecules in different orientations, it is possible to predict the most stable packing arrangement, offering insights into the crystal structure and the principles governing its supramolecular assembly. mdpi.com

Applications As a Precursor in Synthetic Chemistry and Materials Science

A Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the aromatic ring of 2,5-Dimethoxy-4-methylbenzonitrile makes it a versatile starting material for the synthesis of more intricate molecules. The nitrile group, in particular, is a key functional handle that can be transformed into a variety of other functionalities, paving the way for the construction of diverse molecular scaffolds.

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. While direct, documented examples of the use of this compound in the synthesis of oxadiazoles (B1248032) and imidazolo derivatives are not extensively reported in readily available literature, the general reactivity of benzonitriles suggests its potential as a precursor for such heterocyclic systems.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are recognized for their thermal and chemical stability and are often used as bioisosteres for ester and amide groups to enhance the pharmacokinetic properties of drug candidates. d-nb.info The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclization of N-acyl hydrazones, which can be formed from the reaction of a hydrazide with an aldehyde or ketone. d-nb.inforesearchgate.net Alternatively, the reaction of a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a common route. ijper.org The cyano group of a benzonitrile (B105546) can be hydrolyzed to a carboxylic acid or converted to other reactive intermediates, which can then participate in the formation of the oxadiazole ring.

Imidazolo Derivatives: Imidazole (B134444) and its fused derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of substituted imidazoles can be achieved through various methods, including the condensation of α-haloketones with amidines. researchgate.net The benzonitrile group can be a precursor to the amidine functionality required for such cyclizations. Although specific examples utilizing this compound are not prominent, the established synthetic routes for imidazole derivatives from benzonitriles provide a framework for its potential application. researchgate.net

Intermediate in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While there is no specific information available in the searched literature detailing the use of this compound as an intermediate in the synthesis of optically active compounds, the principles of asymmetric synthesis can be applied to molecules derived from it.

The functional groups present in this compound and its derivatives can serve as handles for the introduction of chirality. For instance, if the nitrile group is reduced to an amine, this amine can be resolved into its enantiomers or used in diastereoselective reactions to create new stereocenters. Similarly, any reactions involving the aromatic ring or the methyl group could potentially be carried out under asymmetric conditions using chiral catalysts or reagents.

Integration into Polymeric and Advanced Material Systems

Monomers containing benzonitrile moieties can be synthesized and subsequently polymerized. scispace.com The nitrile group can either remain as a functional pendant group in the polymer chain or participate in polymerization reactions. For example, the trimerization of nitriles can lead to the formation of triazine-based polymers, which are known for their high thermal stability. The presence of the methoxy (B1213986) groups on the benzene (B151609) ring of this compound could influence the electronic properties of such polymers.

Polymerization-induced self-assembly (PISA) is a powerful technique for creating block copolymer nano-objects with various morphologies. nih.gov Monomers that can be polymerized via controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), are suitable for PISA. It is conceivable that a monomer derived from this compound could be designed for use in PISA to create novel nanomaterials with specific functionalities.

Chemical Probes and Ligands for In Vitro Research (focused on chemical design and synthesis)

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. ljmu.ac.ukrsc.org These molecules are designed to interact with a specific target and often contain a reporter group for detection. Similarly, synthetic ligands are crucial for in vitro assays to study receptor-ligand interactions. nih.govnih.gov

The design of chemical probes and ligands often starts from a scaffold that has some affinity for the target of interest. While there are no specific reports on the use of this compound as a starting point for such molecules, its structure could be modified to incorporate the necessary features of a probe or ligand. For example, the nitrile group could be converted to an amine, which could then be coupled to a fluorescent dye or a reactive group for covalent labeling. unimi.it The methoxy and methyl groups on the aromatic ring can influence the binding affinity and selectivity of the molecule for its target.

The synthesis of such probes would involve multi-step organic synthesis to attach the desired functionalities to the this compound core. The design process would be guided by the structure of the target biomolecule to ensure optimal interaction.

Development of Novel Synthetic Methodologies Utilizing the Benzonitrile Moiety

The benzonitrile moiety is a versatile functional group in organic synthesis, and the development of new reactions involving this group is an active area of research. rsc.org The cyano group can act as an electrophile, a nucleophile after deprotonation of the α-carbon, or can undergo cycloaddition reactions.

While specific novel synthetic methodologies developed using this compound are not documented in the provided search results, the general reactivity of benzonitriles suggests several possibilities. For instance, the electron-donating methoxy groups on the aromatic ring of this compound would activate the ring towards electrophilic substitution, allowing for the introduction of further functional groups. The nitrile group itself can participate in various transformations. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring. researchgate.net The development of new catalytic systems for these transformations that are compatible with the other functional groups on the molecule would be of significant interest.

Furthermore, the unique electronic properties conferred by the substituents on this compound could be exploited in the development of new transition-metal-catalyzed cross-coupling reactions or other novel synthetic transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for preparing 2,5-Dimethoxy-4-methylbenzonitrile, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or cyanation of halogenated precursors. For example, bromo- or chloro-substituted intermediates can react with cyanide sources (e.g., CuCN or NaCN) under reflux conditions. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd for cross-coupling steps). Literature reports for analogous compounds show yields varying from 69% to 89% depending on precursor reactivity and purification methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer :

- 1H NMR : Focus on methoxy (-OCH₃) proton signals (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). The methyl group adjacent to the nitrile may appear as a singlet (δ 2.3–2.6 ppm).

- 13C NMR : Identify nitrile carbon (δ ~115 ppm), methoxy carbons (δ ~55 ppm), and aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : Confirm the nitrile group with a sharp peak near 2220–2240 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion [M+H]+ (calculated for C₁₀H₁₁NO₂: 177.0790).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for the nitrile group in this compound under varying conditions?

- Answer : Discrepancies often arise from solvent effects, temperature, or competing side reactions. Systematic studies should:

- Compare reaction outcomes in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene).

- Use kinetic monitoring (e.g., in situ IR or HPLC) to track nitrile reactivity under acidic, basic, or neutral conditions.

- Cross-validate results with computational models (DFT) to predict electron density at the nitrile carbon and adjacent substituents .

Q. What strategies enable selective functionalization of the methyl group in this compound for derivatization studies?

- Answer :

- Oxidation : Convert the methyl group to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

- Halogenation : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) for bromination at the methyl position.

- Cross-Coupling : Employ Suzuki-Miyaura coupling by converting the methyl group to a boronic ester via directed ortho-metalation.

Q. How do computational methods improve predictions of regioselectivity in electrophilic substitution reactions of this compound?

- Answer : Density Functional Theory (DFT) calculations can map electron density and Fukui indices to identify reactive sites. For example:

- Electrophilic Attack : The methoxy groups act as electron-donating substituents, directing electrophiles to the para position relative to the nitrile.

- Steric Effects : The methyl group may hinder substitution at the 4-position, favoring reactivity at the 3- or 6-positions.

- Validation through comparative experimental studies (e.g., nitration or halogenation) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.